molecular formula C19H27NO3 B12449600 Butyl 4-{[(4-methylcyclohexyl)carbonyl]amino}benzoate

Butyl 4-{[(4-methylcyclohexyl)carbonyl]amino}benzoate

Cat. No.: B12449600
M. Wt: 317.4 g/mol
InChI Key: VYXJADAZWAXHQQ-UHFFFAOYSA-N
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Description

Butyl 4-{[(4-methylcyclohexyl)carbonyl]amino}benzoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is characterized by its unique structure, which includes a butyl group, a methylcyclohexyl group, and a benzoate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-{[(4-methylcyclohexyl)carbonyl]amino}benzoate typically involves the esterification of 4-aminobenzoic acid with butanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The reaction mixture is then purified using standard techniques such as distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems can facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile .

Chemical Reactions Analysis

Types of Reactions

Butyl 4-{[(4-methylcyclohexyl)carbonyl]amino}benzoate can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reagents used.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a wide range of products depending on the nucleophile used.

Scientific Research Applications

Butyl 4-{[(4-methylcyclohexyl)carbonyl]amino}benzoate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of Butyl 4-{[(4-methylcyclohexyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathwaysThis reaction is acid-catalyzed and involves the elimination of water . The formation of these derivatives can affect various biological processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-{[(4-butylcyclohexyl)carbonyl]amino}benzoate
  • Ethyl benzoate
  • Isopropyl benzoate

Uniqueness

Butyl 4-{[(4-methylcyclohexyl)carbonyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its structure allows for specific interactions with biological targets, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C19H27NO3

Molecular Weight

317.4 g/mol

IUPAC Name

butyl 4-[(4-methylcyclohexanecarbonyl)amino]benzoate

InChI

InChI=1S/C19H27NO3/c1-3-4-13-23-19(22)16-9-11-17(12-10-16)20-18(21)15-7-5-14(2)6-8-15/h9-12,14-15H,3-8,13H2,1-2H3,(H,20,21)

InChI Key

VYXJADAZWAXHQQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCC(CC2)C

Origin of Product

United States

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